molecular formula C23H28BrNO2 B11596809 2-(4-Bromophenyl)-6-butyl-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate

2-(4-Bromophenyl)-6-butyl-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate

Cat. No.: B11596809
M. Wt: 430.4 g/mol
InChI Key: NMIDGHGSVHONLN-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6-butyl-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate is an organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a bromophenyl group, a butyl chain, and an acetate ester, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-6-butyl-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate typically involves multi-step organic reactions. One common method involves the initial formation of the tetrahydroquinoline core through a Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene. The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6-butyl-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-6-butyl-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6-butyl-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the tetrahydroquinoline core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-6-butyl-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate is unique due to its combination of a bromophenyl group, a butyl chain, and a tetrahydroquinoline core. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C23H28BrNO2

Molecular Weight

430.4 g/mol

IUPAC Name

[2-(4-bromophenyl)-6-butyl-3,3-dimethyl-2,4-dihydro-1H-quinolin-4-yl] acetate

InChI

InChI=1S/C23H28BrNO2/c1-5-6-7-16-8-13-20-19(14-16)22(27-15(2)26)23(3,4)21(25-20)17-9-11-18(24)12-10-17/h8-14,21-22,25H,5-7H2,1-4H3

InChI Key

NMIDGHGSVHONLN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(C=C1)NC(C(C2OC(=O)C)(C)C)C3=CC=C(C=C3)Br

Origin of Product

United States

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